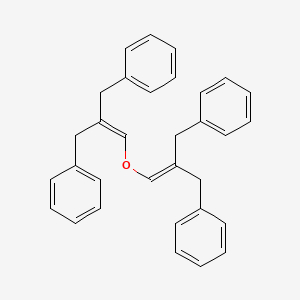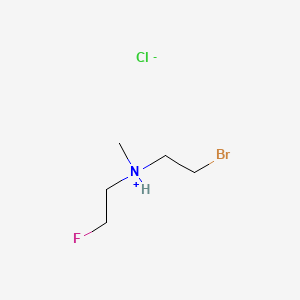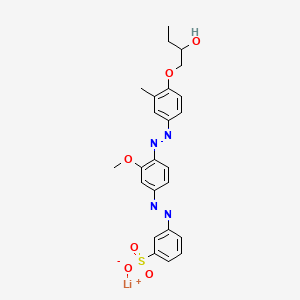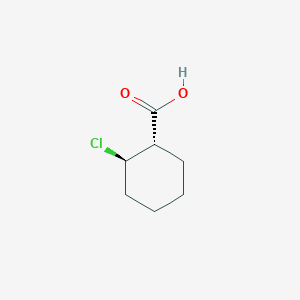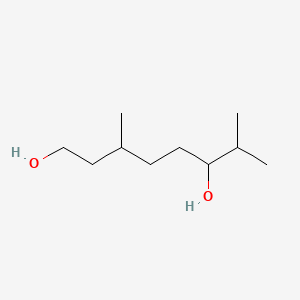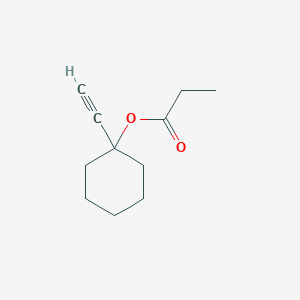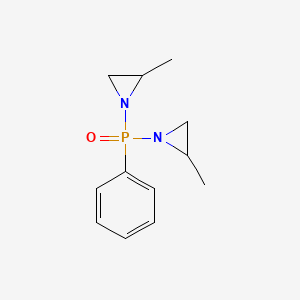
Phosphinic acid, diethyl-, anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, diethyl-, anhydride is an organophosphorus compound that belongs to the class of phosphinic acids It is characterized by the presence of a phosphorus atom bonded to two ethyl groups and an anhydride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic acid, diethyl-, anhydride can be synthesized through several methods. One common approach involves the reaction of diethylphosphinic acid with a dehydrating agent such as phosphorus pentachloride or thionyl chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. The use of efficient dehydrating agents and optimized reaction conditions ensures high yields and purity of the final product. Industrial production methods also focus on minimizing by-products and waste to enhance the overall efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, diethyl-, anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylphosphinic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding phosphinic acid or other reduced forms.
Substitution: The anhydride group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, with the reaction conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions include diethylphosphinic acid, various substituted phosphinic acids, and other organophosphorus compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, diethyl-, anhydride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives and other organophosphorus compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of natural phosphates in biological systems.
Medicine: Research explores its use in developing metalloprotease inhibitors and other therapeutic agents.
Industry: It finds applications in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphinic acid, diethyl-, anhydride involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a mimic of natural phosphate groups, thereby influencing enzymatic activities and metabolic pathways. The compound’s unique structure allows it to form stable complexes with metal ions, which is crucial for its role as a metalloprotease inhibitor.
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, diethyl-, anhydride can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar phosphorus-oxygen backbone but differ in their functional groups and reactivity.
Phosphoric acids: While they share the phosphorus-oxygen bond, phosphoric acids have different oxidation states and chemical properties.
Phosphonates: These compounds are structurally similar but have different applications and reactivity profiles.
The uniqueness of this compound lies in its anhydride functional group, which imparts distinct chemical reactivity and potential for diverse applications.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial fields
Eigenschaften
CAS-Nummer |
7495-97-8 |
|---|---|
Molekularformel |
C8H20O3P2 |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
1-[diethylphosphoryloxy(ethyl)phosphoryl]ethane |
InChI |
InChI=1S/C8H20O3P2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
YNGGKPSGPCNSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(CC)OP(=O)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


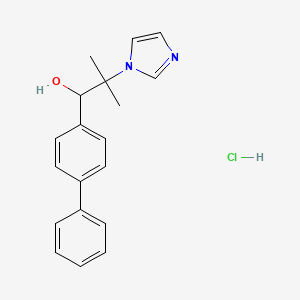
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)

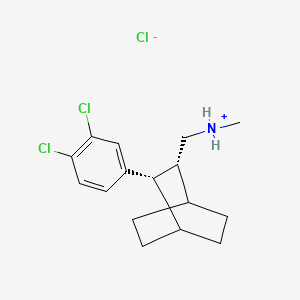
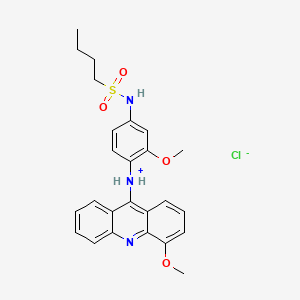
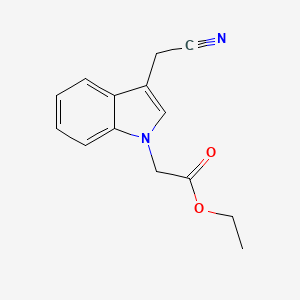
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
